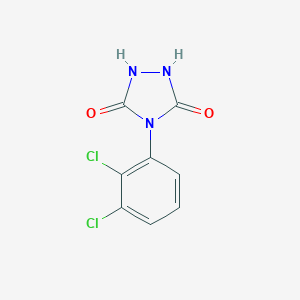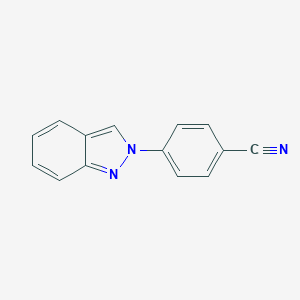
N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as SNC80, is a synthetic opioid compound that has been widely studied for its potential use in pain management and addiction treatment.
Mecanismo De Acción
N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide acts as an agonist for the delta opioid receptor, which is primarily located in the peripheral nervous system and is involved in pain modulation and addiction. When N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide binds to the delta receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the reduction of pain signals.
Biochemical and Physiological Effects:
N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the reduction of pain, the inhibition of neurotransmitter release, and the reduction of opioid tolerance and dependence. It has also been found to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high affinity for the delta opioid receptor, which allows for precise targeting of this receptor. However, one limitation is that N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a relatively short half-life, which can make it difficult to maintain consistent levels in the body.
Direcciones Futuras
There are a number of potential future directions for research on N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective delta opioid receptor agonists. Another area of research is the investigation of the potential use of N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in the treatment of other conditions, such as inflammation and neurodegenerative diseases. Additionally, further studies are needed to explore the long-term effects of N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide and its potential for abuse and dependence.
In conclusion, N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic opioid compound that has shown promise as a pain management and addiction treatment drug. Its high affinity for the delta opioid receptor and its ability to reduce opioid tolerance and dependence make it an attractive target for further research. While there are limitations to its use in lab experiments, there are a number of potential future directions for research on N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide that could lead to new treatments for a variety of conditions.
Métodos De Síntesis
N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of N-sec-butyl-4-methoxyphenethylamine with acetic anhydride, followed by reaction with 3-carboxy-4,5-dimethylpyrrole and reduction with sodium borohydride. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential use as a pain management and addiction treatment drug. It has been shown to have a high affinity for the delta opioid receptor, which is involved in pain modulation and addiction. N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to be effective in reducing pain in animal models, and it has also been shown to reduce the development of opioid tolerance and dependence.
Propiedades
Nombre del producto |
N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Fórmula molecular |
C16H22N2O3 |
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
N-butan-2-yl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H22N2O3/c1-4-11(2)17-16(20)12-9-15(19)18(10-12)13-5-7-14(21-3)8-6-13/h5-8,11-12H,4,9-10H2,1-3H3,(H,17,20) |
Clave InChI |
ISHDEUNXFKJOOB-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC |
SMILES canónico |
CCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B258449.png)


![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)
![N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258456.png)
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)


![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)


